B612839 3-Hydroxynorvaline CAS No. 34042-00-7

3-Hydroxynorvaline

Cat. No.: B612839
CAS No.: 34042-00-7
M. Wt: 149.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxynorvaline is a non-proteinogenic amino acid derivative that is structurally related to norvaline (2-aminopentanoic acid). In this compound, a hydrogen atom at position 3 is replaced by a hydroxy group. The molecular formula of this compound is C5H11NO3, and it has a molecular weight of 133.15 g/mol . This compound is known for its role as a microbial α-amino acid threonine analogue and has been studied for its antiviral activity and toxicity to mammalian cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxynorvaline can be achieved through various methods, including stereoselective synthesis. One approach involves the combination of organocatalysis and biocatalysis. This method includes an organocatalytic Mannich reaction followed by an enzymatic ketone reduction. The process can be carried out in a one-pot reaction using 2-propanol as both the solvent and reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of asymmetric catalysis and biocatalysis can be applied to scale up the synthesis. These methods aim to improve efficiency and yield while minimizing the use of stoichiometric reagents .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynorvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .

Mechanism of Action

The mechanism of action of 3-Hydroxynorvaline involves its incorporation into proteins, which can disrupt normal cellular processes. This disruption is due to its structural similarity to threonine, leading to errors in protein synthesis. The compound’s antiviral activity is attributed to its ability to interfere with viral replication by incorporating into viral proteins .

Properties

IUPAC Name

2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-42-4, 34042-00-7
Record name 3-Hydroxynorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-beta-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-Hydroxynorvaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.